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Compound of Interest

Compound Name: LM-41

Cat. No.: B12387228

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of LM-41, a novel small molecule inhibitor of the Transcriptional
Enhanced Associate Domain (TEAD) family of transcription factors. This document is intended
for researchers, scientists, and drug development professionals interested in the therapeutic
potential of targeting the Hippo signaling pathway.

Chemical Structure and Physicochemical Properties

LM-41 is a synthetic organic compound derived from Flufenamic acid.[1][2] Its development
was based on the replacement of the trifluoromethyl group of Flufenamic acid with an aromatic
ring, a modification that enhances its binding affinity to the palmitic acid-binding pocket of
TEAD transcription factors.[3]

Table 1: Physicochemical Properties of LM-41
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Property Value Source
Molecular Formula C19H14FNO:2 [4]
Molecular Weight 307.32 g/mol [4]

CAS Number 2996821-30-6 [2]
Appearance White to off-white solid

Solubility Soluble in DMSO [2]

Store at -20°C for the short
Storage term and -80°C for the long [4]
term.

Mechanism of Action and Biological Activity

LM-41 functions as an inhibitor of the TEAD family of transcription factors, which are the
downstream effectors of the Hippo signaling pathway.[3] The Hippo pathway is a critical
regulator of organ size, cell proliferation, and apoptosis.[1][5] Its dysregulation is implicated in
the development and progression of various cancers.[6][7]

The primary mechanism of action of LM-41 involves its binding to the central lipid-binding
pocket of TEAD proteins. This pocket is essential for the auto-palmitoylation of TEADS, a post-
translational modification crucial for their stability and interaction with the transcriptional co-
activator YAP (Yes-associated protein).[3] By occupying this pocket, LM-41 allosterically
inhibits the TEAD-YAP interaction, thereby preventing the transcription of pro-proliferative and
anti-apoptotic genes.[3]

Diagram 1: The Hippo Signaling Pathway and the Role of LM-41
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Caption: The Hippo pathway and the inhibitory action of LM-41 on TEAD.
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The biological activity of LM-41 has been demonstrated to significantly reduce the expression
of key downstream target genes of the YAP-TEAD complex, including Connective Tissue
Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][8][9] Additionally,
LM-41 has been shown to decrease the expression of AXL and Neurofibromin 2 (NF2).[3] A
notable functional outcome of this activity is the potent inhibition of cancer cell migration, as
observed in human MDA-MB-231 breast cancer cells.[3]

Table 2: Biological Activity of LM-41

Parameter Assay Cell Line Result Source
Binds to the

TEAD Binding Co-crystallization - palmitic acid [3]
pocket of TEAD

Strong reduction
in CTGF, Cyr61,

Gene Expression gRT-PCR MDA-MB-231 [3]
Axl, and NF2
expression
Strongest
reduction in cell

o Transwell o
Cell Migration MDA-MB-231 migration [3]

Migration Assay dt
compared to

other analogs

Experimental Protocols
Synthesis of LM-41

The synthesis of LM-41 is based on the modification of Flufenamic acid. A detailed protocol, as
adapted from the primary literature, is provided below.[3]

Diagram 2: Synthetic Workflow for LM-41
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Caption: A simplified workflow for the synthesis of LM-41.

Protocol:

o Esterification of Flufenamic Acid:

o

Dissolve Flufenamic acid in a suitable solvent (e.g., dichloromethane).

o Add an activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (HATU)) and an alcohol (e.g., N-hydroxysuccinimide) to form the
activated ester intermediate.

o Stir the reaction at room temperature until completion, monitored by thin-layer
chromatography (TLC).

o Purify the intermediate by column chromatography.
e Suzuki Coupling:

o In areaction vessel, combine the activated ester intermediate, the appropriate aryl boronic
acid, a palladium catalyst (e.g., Pd(PPhs)4), and a base (e.g., K2COs) in a suitable solvent
mixture (e.g., toluene/ethanol/water).

o Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the
reaction is complete (monitored by TLC).

o Cool the reaction mixture and perform an aqueous workup.
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o Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography to yield LM-41.

Cell Migration Assay (Transwell Assay)

This protocol describes a typical transwell migration assay used to evaluate the effect of LM-41
on the migratory capacity of MDA-MB-231 breast cancer cells.[10][11][12]

Diagram 3: Experimental Workflow for Cell Migration Assay
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Caption: Workflow for assessing cell migration using a Transwell assay.

Protocol:

e Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in
a humidified atmosphere with 5% CO..
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e Serum Starvation: Prior to the assay, serum-starve the cells for 24 hours in DMEM
containing 0.5% FBS to synchronize the cell cycle and reduce baseline migration.

o Cell Harvesting: Detach the cells using trypsin-EDTA, wash with phosphate-buffered saline
(PBS), and resuspend in serum-free DMEM.

e Assay Setup:

o

Place 8.0 um pore size Transwell inserts into a 24-well plate.

o Add 500 puL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of each
well.

o In the upper chamber of the inserts, seed 1 x 10° cells in 200 pL of serum-free DMEM.

o Treat the cells in the upper chamber with various concentrations of LM-41 (or DMSO as a
vehicle control).

 Incubation: Incubate the plate at 37°C for 24-48 hours.

e Staining:

o Carefully remove the non-migrated cells from the upper surface of the insert with a cotton
swab.

o Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde
for 15 minutes.

o Stain the cells with 0.1% crystal violet for 20 minutes.

e Quantification:

o Gently wash the inserts with PBS to remove excess stain.

o Allow the inserts to air dry.

o Count the number of migrated cells in several random fields of view under a microscope.
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o Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and
the absorbance can be measured using a plate reader.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol outlines the steps for analyzing the effect of LM-41 on the expression of target
genes (CTGF, Cyr61, Axl, NF2) using quantitative real-time PCR (QRT-PCR).[13][14]

Protocol:
e Cell Treatment and RNA Extraction:
o Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
o Treat the cells with the desired concentrations of LM-41 (or DMSO control) for 24 hours.

o Wash the cells with PBS and extract total RNA using a suitable RNA extraction kit
according to the manufacturer's instructions.

e RNA Quantification and Quality Control:

o Determine the concentration and purity of the extracted RNA using a spectrophotometer
(e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

o Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer.
o cDNA Synthesis:

o Reverse transcribe 1 ug of total RNA into complementary DNA (cDNA) using a reverse
transcription kit with oligo(dT) or random primers.

e Quantitative Real-Time PCR:

o Prepare the gRT-PCR reaction mixture containing cDNA template, forward and reverse
primers for the target genes (CTGF, Cyr61, Axl, NF2) and a reference gene (e.g., GAPDH
or ACTB), and a SYBR Green or TagMan master mix.
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o Perform the gRT-PCR reaction using a real-time PCR system with a standard thermal
cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing,
and extension).

e Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Calculate the relative gene expression using the AACt method, normalizing the expression
of the target genes to the reference gene and comparing the treated samples to the
control.

Conclusion

LM-41 is a promising TEAD inhibitor with a well-defined mechanism of action that involves the
allosteric inhibition of the TEAD-YAP interaction. Its ability to downregulate key oncogenic
signaling pathways and inhibit cancer cell migration underscores its potential as a therapeutic
agent for cancers driven by a dysregulated Hippo pathway. The experimental protocols
provided in this guide offer a framework for the synthesis and biological evaluation of LM-41
and similar compounds, facilitating further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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